molecular formula C25H18FNO5 B11576113 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576113
M. Wt: 431.4 g/mol
InChI Key: MYNVTBNYHSGNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the fluorobenzyl and hydroxy-methoxyphenyl groups. The synthetic route typically involves:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Introduction of the Fluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.

    Introduction of the Hydroxy-Methoxyphenyl Group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H18FNO5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18FNO5/c1-31-20-12-15(8-11-18(20)28)22-21-23(29)17-4-2-3-5-19(17)32-24(21)25(30)27(22)13-14-6-9-16(26)10-7-14/h2-12,22,28H,13H2,1H3

InChI Key

MYNVTBNYHSGNRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.